molecular formula C24H29ClN4O2 B2395116 N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 922067-29-6

N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B2395116
CAS RN: 922067-29-6
M. Wt: 440.97
InChI Key: RLMBWURXWJSWOF-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H29ClN4O2 and its molecular weight is 440.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure Analysis

The chemical compound N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide has been studied in various contexts of heterocyclic chemistry and organic synthesis. A notable investigation by Solov’eva et al. (1993) revealed that 1-N-oxalamides of 2-acyl-5-chloro-1,2-dihydrothiazolo[5,4-b] pyridine are formed in reactions with certain cyclic amines, leading to a mixture of amide conformers in solution (Solov’eva et al., 1993).

Biological Activities and Pharmacological Potential

Research by Rooney et al. (1983) on a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which include similar structural features, demonstrated their role as inhibitors of glycolic acid oxidase. This enzyme inhibition was found to be significant in various biological contexts, indicating potential pharmacological applications (Rooney et al., 1983).

Organocatalysis and Synthetic Applications

Chen et al. (2009) discussed the use of similar compounds in the enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindoles], highlighting their significant role in medicinal chemistry and diversity-oriented synthesis. The study emphasized the high yield and stereoselectivities achieved in these syntheses, demonstrating the compound’s utility in creating structurally diverse and biologically active molecules (Chen et al., 2009).

Catalysis and Chemical Reactivity

Further research by Campanati et al. (2000) explored the environmentally friendly synthesis of nitrogen-containing heterocyclic compounds, which are structurally related to the compound . The study presented novel methods for synthesizing these compounds using non-hazardous and low-cost feeds, suggesting potential industrial and environmental applications (Campanati et al., 2000).

Chemical Interaction and Coordination Chemistry

Research by Majumder et al. (2016) on N,N,O-donor Schiff-base ligands, which bear resemblance to the structure of this compound, indicated their significant role in the unique coordination chemistry of copper (II). The study highlights the importance of the molecular structure in influencing the coordination chemistry and the potential applications in this field (Majumder et al., 2016).

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN4O2/c1-16-5-7-19(14-20(16)25)27-24(31)23(30)26-15-22(29-10-3-4-11-29)17-6-8-21-18(13-17)9-12-28(21)2/h5-8,13-14,22H,3-4,9-12,15H2,1-2H3,(H,26,30)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMBWURXWJSWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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